Structural Differentiation via Pyrrolopyridine Core: A Distinguishing Feature from Imidazolinone-Based Impurities
The molecular architecture of Imazethapyr Impurity 10 is based on a 5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide core, a heterocyclic system fundamentally distinct from the imidazolinone ring present in Imazethapyr and many of its other impurities [1]. This structural difference is not merely a substitution; it represents a different ring system altogether. In contrast, impurities like 4-Desisopropyl-4-methyl Imazethapyr or 3-Descarboxy Imazethapyr retain the core imidazolinone-pyridine scaffold with various substituent modifications . This fundamental structural divergence is a key differentiator for method selectivity.
| Evidence Dimension | Core Heterocyclic Ring System |
|---|---|
| Target Compound Data | Pyrrolo[3,4-b]pyridine-dione acetamide |
| Comparator Or Baseline | Imidazolinone ring (as in Imazethapyr, Impurity 8, Impurity 16) |
| Quantified Difference | Structural class difference; not a substituent variation |
| Conditions | Structural elucidation based on IUPAC nomenclature and reported molecular formula (C15H19N3O3) |
Why This Matters
This difference dictates unique chromatographic and spectral properties, making the correct standard essential for developing selective, stability-indicating analytical methods.
- [1] Pharmaffiliates. (n.d.). 3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide, CAS 102268-21-3. Retrieved April 2026. View Source
